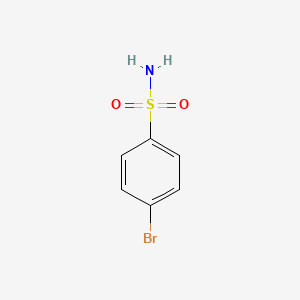

4-Bromobenzenesulfonamide

Beschreibung

Historical Context of Sulfonamide Chemistry and its Significance

The story of 4-bromobenzenesulfonamide is intrinsically linked to the broader history of sulfonamide chemistry, which revolutionized medicine in the 20th century.

Early Discoveries and Therapeutic Applications of Sulfonamides

The era of antibacterial chemotherapy began with the discovery of sulfonamides. In the early 1930s, at the Bayer laboratories of I.G. Farben in Germany, a team led by Gerhard Domagk was investigating the potential of coal-tar dyes as antibacterial agents. wikipedia.org This research led to the discovery of a red azo dye named Prontosil rubrum in 1932. ebsco.comwikipedia.org Domagk found that Prontosil was highly effective in treating streptococcal infections in mice and this was later confirmed in human patients. ebsco.combritannica.com This groundbreaking discovery, for which Domagk was awarded the Nobel Prize in Medicine in 1939, marked the advent of the first synthetic drugs with broad-spectrum antibacterial activity. ebsco.comopenaccesspub.orgnih.gov

Further research at the Pasteur Institute in France in 1935 revealed that Prontosil was a prodrug. wikipedia.orgvedantu.com It was metabolized in the body to its active form, a simpler, colorless compound called sulfanilamide (B372717) (para-aminobenzenesulfonamide). wikipedia.orgvedantu.com This discovery was pivotal as it unveiled the actual therapeutic agent and opened the door for chemists to synthesize a vast number of sulfonamide derivatives with improved efficacy and a wider range of applications. wikipedia.orgwikipedia.org These "sulfa drugs" were instrumental in treating various bacterial infections, including those causing pneumonia and urinary tract infections, and played a crucial role in saving countless lives during World War II before the widespread availability of penicillin. wikipedia.orgopenaccesspub.orghuvepharma.com

Evolution of Sulfonamide Research in Medicinal Chemistry

The initial success of sulfonamides as antibacterial agents spurred extensive research into their chemical modifications and expanded their therapeutic applications beyond bacterial infections. ajchem-b.comajchem-b.com Scientists discovered that by substituting different chemical groups onto the sulfonamide core, they could create compounds with a wide array of pharmacological activities. ajchem-b.com

This led to the development of sulfonamide-based drugs for various conditions, including:

Diuretics: The observation of diuretic side effects in early sulfonamides led to the development of thiazide diuretics. wikipedia.org

Antidiabetic agents: In 1942, the hypoglycemic side effects of an antibacterial sulfonamide were noted, paving the way for the development of sulfonylureas for the treatment of type 2 diabetes. openaccesspub.org

Anticonvulsants: Certain sulfonamides were found to have anticonvulsant properties. wikipedia.org

Enzyme inhibitors: Sulfonamides have been extensively studied as inhibitors of various enzymes, most notably carbonic anhydrase, which is implicated in conditions like glaucoma. ajchem-b.comajchem-b.com

Anticancer and antiviral agents: More recent research has explored the potential of sulfonamides in developing anticancer and antiviral therapies. ajchem-b.comajchem-b.comekb.eg

The evolution of sulfonamide research highlights the enduring importance of this chemical class in medicinal chemistry, continuously providing a versatile scaffold for the design and development of new therapeutic agents. ajchem-b.com

Role of this compound as a Core Structure in Chemical Synthesis

This compound serves as a vital building block in organic synthesis, primarily due to the reactivity of its key functional groups. chemscene.comcymitquimica.com The bromine atom on the benzene (B151609) ring provides a reactive site for various cross-coupling reactions, allowing for the introduction of diverse chemical moieties. The sulfonamide group itself can be readily modified, further expanding the synthetic possibilities.

This versatility makes this compound a valuable starting material or intermediate in the synthesis of a wide range of complex molecules. cymitquimica.comsigmaaldrich.com For instance, it has been utilized in the preparation of:

Enzyme inhibitors: Researchers have used this compound as a scaffold to synthesize inhibitors for enzymes such as acetylcholinesterase and α-glucosidase, which are therapeutic targets for Alzheimer's disease. juniperpublishers.com

Anticancer agents: The compound has been incorporated into the synthesis of novel compounds designed to inhibit specific cancer-related proteins like V600E-mutated BRAF. nih.gov

Novel therapeutic agents: It has been a key component in the synthesis of new sulfonamide derivatives with potential applications in treating Alzheimer's disease. researchgate.net

The following table provides a summary of some synthetic applications of this compound:

| Target Compound Class | Synthetic Application of this compound | Potential Therapeutic Area |

| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | Intermediate in a multi-step synthesis | Alzheimer's Disease (Enzyme Inhibition) juniperpublishers.com |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamides | Starting material for the synthesis of the sulfonamide side chain | Cancer (V600EBRAF Inhibition) nih.gov |

| N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides | Reactant to form the core sulfonamide structure | Alzheimer's Disease researchgate.net |

Overview of Key Academic Research Areas Involving this compound

The unique chemical properties of this compound have positioned it at the forefront of several key academic research areas. iucr.orgiucr.org Its ability to serve as a versatile scaffold has been exploited in the design and synthesis of molecules with specific biological targets.

One prominent area of research is the development of enzyme inhibitors . By modifying the this compound structure, scientists can create molecules that selectively bind to the active sites of enzymes, thereby modulating their activity. This approach has been successfully applied in the pursuit of treatments for diseases like Alzheimer's, where the inhibition of enzymes such as acetylcholinesterase is a key therapeutic strategy. juniperpublishers.com

Another significant research focus is in the field of anticancer drug discovery . The sulfonamide moiety is a known pharmacophore in a number of anticancer drugs. ekb.eg Researchers have utilized this compound to construct novel compounds that target specific signaling pathways or proteins that are dysregulated in cancer cells. For example, it has been used to create inhibitors of the V600E-mutated BRAF protein, a driver of certain types of melanoma. nih.gov

Furthermore, this compound is frequently employed in the synthesis of Schiff base metal complexes . These complexes, formed by the reaction of a sulfonamide derivative with an aldehyde or ketone and a metal ion, have shown promising antibacterial and other biological activities. asianpubs.org The structural and electronic properties of these complexes can be fine-tuned by varying the substituents on the this compound backbone and the choice of metal ion.

The following table outlines some of the key research areas and findings related to this compound:

| Research Area | Key Findings | Example Application |

| Enzyme Inhibition | Synthesis of novel sulfonamides with inhibitory activity against acetylcholinesterase and α-glucosidase. juniperpublishers.com | Development of potential therapeutic agents for Alzheimer's disease. juniperpublishers.com |

| Anticancer Research | Design and synthesis of V600E-mutated BRAF inhibitors based on a this compound scaffold. nih.gov | Targeted therapy for specific types of cancer. nih.gov |

| Schiff Base Metal Complexes | Preparation of metal complexes of a Schiff base derived from this compound with demonstrated antibacterial activity. asianpubs.org | Exploration of new antibacterial agents. asianpubs.org |

| Mcl-1 Inhibitors | Structure-based design of selective Mcl-1 inhibitors using a this compound derivative. acs.org | Development of novel cancer therapeutics. acs.org |

| Carbonic Anhydrase Inhibitors | Synthesis of pyrrole (B145914) and indole (B1671886) derivatives incorporating the this compound moiety as potent carbonic anhydrase inhibitors. unicatt.it | Potential treatment for various diseases including cancer. unicatt.it |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYQHICBPYRHQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220373 | |

| Record name | 4-Bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-34-8 | |

| Record name | 4-Bromobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromobenzenesulfonamide and Its Derivatives

Classical Synthetic Routes to 4-Bromobenzenesulfonamide

The foundational molecule, this compound, is typically prepared via straightforward, traditional synthetic methods that are widely documented in chemical literature.

A primary and direct method for the synthesis of this compound involves the reaction of 4-bromobenzenesulfonyl chloride with ammonia (B1221849). vulcanchem.comguidechem.com This reaction is a nucleophilic substitution at the sulfonyl group, where ammonia acts as the nucleophile, displacing the chloride to form the sulfonamide.

The reaction can be carried out using aqueous ammonia (ammonia water). prepchem.com For instance, 4-bromobenzenesulfonyl chloride is treated with ammonia water, often with cooling, and then stirred at room temperature to drive the reaction to completion. prepchem.com The resulting this compound can then be isolated through extraction and purification. prepchem.com In some procedures, dichloromethane (B109758) is used as the solvent, and the reaction is facilitated by a base like pyridine (B92270) at room temperature. lookchem.com

A general representation of this reaction is as follows:

Reaction Scheme: Br-C₆H₄-SO₂Cl + 2 NH₃ → Br-C₆H₄-SO₂NH₂ + NH₄Cl

This method is efficient and is a common starting point for accessing the parent this compound. vulcanchem.com

While less direct than the sulfonyl chloride route, this compound can also be conceptualized as being derived from 4-bromobenzenesulfonic acid. The synthesis typically proceeds by first converting the sulfonic acid to the corresponding sulfonyl chloride. This is a standard transformation in organic synthesis, often achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Once the 4-bromobenzenesulfonyl chloride is formed, it can then be reacted with ammonia as described in the previous section to yield this compound.

Reaction of 4-Bromobenzenesulfonyl Chloride with Ammonia

Advanced Synthetic Approaches to this compound Derivatives

Building upon the core this compound structure, various advanced synthetic methods have been developed to introduce alkyl and aralkyl groups at the nitrogen atom, leading to a wide range of N-substituted derivatives.

The substitution of one or both hydrogen atoms of the sulfonamide's -NH₂ group is a key strategy for creating diverse derivatives.

An efficient and environmentally conscious method for the N-alkylation of sulfonamides utilizes a manganese catalyst in a "borrowing hydrogen" approach. acs.orgnih.govacs.org This process allows for the use of alcohols as alkylating agents, with water being the only byproduct. organic-chemistry.org

In a typical procedure, a manganese(I) PNP pincer precatalyst is employed. acs.orgnih.gov The reaction involves heating the sulfonamide, such as this compound, with an alcohol (e.g., benzyl (B1604629) alcohol) in the presence of the manganese catalyst and a base like potassium carbonate (K₂CO₃). acs.org The reaction tolerates a variety of aryl sulfonamides and both benzylic and simple primary aliphatic alcohols. acs.orgacs.org For example, this compound can be effectively N-benzylated using this method. acs.org

The plausible mechanism involves the manganese complex temporarily "borrowing" hydrogen from the alcohol to form an aldehyde and a manganese hydride species. acs.orgacs.org The aldehyde then condenses with the sulfonamide to form an N-sulfonylimine, which is subsequently reduced by the manganese hydride to yield the N-alkylated product and regenerate the active catalyst. acs.orgacs.org

Table 1: Examples of Manganese-Catalyzed N-Alkylation of Sulfonamides acs.org

| Sulfonamide Reactant | Alcohol Reactant | Product | Average Yield |

|---|---|---|---|

| Aryl Sulfonamides | Benzyl Alcohol | N-Benzylated Aryl Sulfonamides | 85% |

| This compound | Benzyl Alcohol | N-Benzyl-4-bromobenzenesulfonamide | High |

Note: The table presents a summary of findings from the cited research.

A more traditional and widely used method for N-alkylation and N-aralkylation involves the reaction of this compound with various alkyl or aralkyl halides. researchgate.net This nucleophilic substitution reaction is typically carried out in the presence of a base to deprotonate the sulfonamide, making it a more potent nucleophile.

Commonly, the reaction is performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF). researchgate.netresearchgate.net A strong base, such as lithium hydride (LiH), is often used to activate the sulfonamide. researchgate.netresearchgate.net The deprotonated sulfonamide then reacts with the alkyl or aralkyl halide (e.g., benzyl bromide, ethyl iodide) to form the N-substituted product. researchgate.netresearchgate.net This method has been successfully applied to synthesize a series of new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides. researchgate.net Another example involves the reaction of N-(4,5-dibromo-2-ethoxyphenyl) benzenesulfonamide (B165840) with various alkyl/aryl halides in the presence of lithium hydride to produce a range of N-substituted sulfonamides. researchgate.net

Table 2: Reagents for N-Substitution with Alkyl/Aralkyl Halides

| Component | Example Reagents |

|---|---|

| Sulfonamide | This compound |

| Alkyl/Aralkyl Halide | Benzyl bromide, Ethyl iodide, various substituted halides researchgate.net |

| Base | Lithium Hydride (LiH) researchgate.netresearchgate.net, Diisopropylethylamine (DIPEA) google.com |

| Solvent | N,N-dimethylformamide (DMF) researchgate.netresearchgate.net, Tetrahydrofuran (THF) google.com |

Manganese-Catalyzed N-Alkylation using Alcohols

Synthesis of Schiff Base Derivatives of this compound

Schiff bases, characterized by the azomethine group (-C=N-), are an important class of compounds with diverse applications. The synthesis of Schiff base derivatives of this compound typically involves the condensation reaction between this compound and a suitable aldehyde or ketone.

A common method involves refluxing equimolar amounts of this compound with a substituted aldehyde in a suitable solvent, such as ethanol. researchgate.netmdpi.com For instance, the reaction of this compound with 5-chloro-2-hydroxybenzaldehyde yields the corresponding Schiff base, 4-bromo-N-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzenesulfonamide. researchgate.net The formation of the Schiff base can be confirmed by spectroscopic methods like FT-IR, which shows the characteristic C=N stretching vibration. researchgate.net These Schiff bases can then be used as ligands for the synthesis of metal complexes. researchgate.net

The reaction mechanism generally involves the nucleophilic attack of the amino group of the sulfonamide on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine. mediresonline.org The yields of these reactions are often high, and the products can be purified by recrystallization. mediresonline.org

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | 5-chloro-2-hydroxybenzaldehyde | 4-bromo-N-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzenesulfonamide | researchgate.net |

| 4-Aminophenol | Benzaldehyde | Schiff base derivative | mediresonline.org |

| 4-Aminoantipyrine | Substituted cinnamaldehydes | Schiff base derivatives | mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively used in the synthesis of derivatives of this compound. nih.govnih.gov

Sonogashira Coupling:

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is particularly useful for synthesizing 4-ethynylbenzenesulfonamide (B595045) derivatives. znaturforsch.com A typical procedure involves reacting this compound with a terminal alkyne in the presence of a palladium catalyst like Pd(PPh₃)₄ and a copper(I) salt such as CuI, in a suitable solvent and base. znaturforsch.comorganic-chemistry.org The reaction is generally carried out under mild conditions. wikipedia.org Copper-free Sonogashira coupling protocols have also been developed to avoid the use of toxic copper salts. nih.gov

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction is widely used for the synthesis of biaryl compounds. libretexts.org For example, this compound can be coupled with various arylboronic acids to generate a library of substituted biaryl sulfonamides. smolecule.comsigmaaldrich.com The reaction typically requires a palladium catalyst, a base, and a suitable solvent system. researchgate.net The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the organoboron compound and reductive elimination to yield the final product. libretexts.org

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

| Sonogashira | This compound, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Arylalkynes | wikipedia.orgznaturforsch.com |

| Suzuki-Miyaura | This compound, Arylboronic acid | Pd(0) complex, Base | Biaryl sulfonamides | libretexts.orgsmolecule.com |

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. nih.gov Several one-pot methods have been developed for the synthesis of this compound derivatives.

One such strategy involves the microwave-assisted, sequential, one-pot synthesis of benzothiadiazin-3-one-1,1-dioxides. nih.gov This method utilizes a copper-catalyzed N-arylation of α-bromo-benzenesulfonamides with various amines, followed by cyclization with carbonyl diimidazole (CDI). nih.gov

Another example is the one-pot synthesis of 4-ethynylbenzenesulfonamides from anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid and various amines under microwave irradiation. znaturforsch.com This process involves a simultaneous debrominative decarboxylation and sulfamation, followed by treatment with sodium ethoxide to yield the desired products. znaturforsch.com

A one-pot synthesis of N-heterocycles has also been reported, starting from N-(arylsulfonyl)benzylamines. beilstein-journals.org This procedure involves oxidation with potassium persulfate to form an intermediate N-arylsulfonylimine, which then reacts with an ortho-substituted aniline (B41778) in the same pot to yield the final heterocyclic product. beilstein-journals.org

Stereoselective Synthesis of this compound Analogs

The stereoselective synthesis of chiral molecules is of paramount importance in medicinal chemistry. While the search results provide limited direct information on the stereoselective synthesis of this compound analogs, they do highlight relevant strategies.

One approach describes the enantioselective synthesis of axially chiral biaryl sulfonamides via palladium/chiral norbornene cooperative catalysis. researcher.life This method utilizes aryl iodides and bulky 2-bromobenzenesulfonamides as reactants. researcher.life Another study reports an asymmetric Suzuki-Miyaura cross-coupling to access axially chiral biaryl sulfonamides. researcher.life

The development of stereoselective methods for synthesizing α-allylic amidines has also been reported, which could potentially be adapted for the synthesis of chiral this compound analogs. acs.org

Green Chemistry Approaches in the Synthesis of this compound Derivatives

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates. mdpi.com

Microwave-assisted synthesis is a key green chemistry technique that can significantly reduce reaction times and energy consumption. mdpi.com This method has been successfully employed in the one-pot synthesis of 4-ethynylbenzenesulfonamides and benzothiadiazin-3-one-1,1-dioxides. znaturforsch.comnih.gov

The use of safer and more environmentally benign solvents is another important aspect of green chemistry. rasayanjournal.co.in Research has focused on using water as a solvent for reactions like the Sonogashira coupling, often in the presence of surfactants to facilitate the reaction between hydrophobic substrates. organic-chemistry.org Solvent-free reaction conditions, such as mechanochemical grinding, also represent a green approach by minimizing waste. mdpi.com

Catalysis is a cornerstone of green chemistry, with a focus on developing highly efficient and recyclable catalysts. acs.org For instance, supported palladium catalysts have been developed for Suzuki-Miyaura reactions that can be easily recovered and reused. researchgate.net

| Green Chemistry Principle | Application in Synthesis of this compound Derivatives | Reference |

| Catalysis | Use of recyclable palladium catalysts in Suzuki-Miyaura reactions. | researchgate.netacs.org |

| Alternative Solvents | Use of water as a solvent in Sonogashira coupling reactions. | organic-chemistry.org |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy use. | znaturforsch.comnih.govmdpi.com |

| Waste Prevention | One-pot synthetic strategies to minimize intermediate isolation and purification steps. | nih.govbeilstein-journals.org |

Structural Characterization and Analysis of 4 Bromobenzenesulfonamide and Its Complexes

X-ray Crystallography Studies of 4-Bromobenzenesulfonamide and its Derivatives

X-ray crystallography is a pivotal technique for determining the precise atomic and molecular structure of a crystal. In the case of this compound and its related compounds, this method has been instrumental in understanding their conformational properties and supramolecular assemblies. nih.gov

Crystallographic studies have revealed that this compound and its derivatives predominantly crystallize in the monoclinic system. For instance, this compound itself crystallizes in the monoclinic space group P2₁/n. researchgate.netznaturforsch.com A derivative, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, crystallizes in the monoclinic space group C2/c. researchgate.netnih.gov Similarly, 4-bromo-N-(4-bromophenyl)benzenesulfonamide adopts a monoclinic system with the space group P2₁/n. iucr.org Another derivative, N-(2-amino-5-cyano-4-methylsulfanyl-6-oxo-1,6-dihydropyrimidin-1-yl)-4-bromobenzenesulfonamide dimethylformamide monosolvate, crystallizes in the triclinic space group Pī. nih.goviucr.org

The unit cell parameters, which define the size and shape of the unit cell, have been precisely determined for these compounds.

Table 1: Crystal System, Space Group, and Unit Cell Parameters for this compound and its Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| This compound | Monoclinic | P2₁/n | 6.5660(10) | 16.4630(10) | 7.6900(10) | 90 | 92.760(10) | 90 | researchgate.netznaturforsch.com |

| 4-Bromo-N-(4-bromophenyl)benzenesulfonamide | Monoclinic | P2₁/n | 5.0643(3) | 12.8006(7) | 20.5540(11) | 90 | 91.076(2) | 90 | iucr.org |

| 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide | Monoclinic | C2/c | - | - | - | - | - | - | researchgate.netnih.gov |

| N-(2-amino-5-cyano-4-methylsulfanyl-6-oxo-1,6-dihydropyrimidin-1-yl)-4-bromobenzenesulfonamide dimethylformamide monosolvate | Triclinic | Pī | 9.1107(4) | 9.9911(4) | 11.6498(6) | 96.482(4) | 107.802(4) | 99.322(4) | nih.gov |

For instance, in 4-bromo-N-(4-bromophenyl)benzenesulfonamide, the molecule adopts a U-shaped conformation, with a C1—S1—N1—C7 torsion angle of 63.2(4)°. iucr.orgiucr.org In a related compound, 4-bromo-N-(4-nitrophenyl)benzenesulfonamide, this torsion angle is -64.2(3)°. iucr.org The molecule of 4-bromo-N-(4-fluorophenyl)benzenesulfonamide is also U-shaped, with a central C—S—N—C torsion angle of 68.4(3)°. researchgate.net In contrast, 4-bromo-N-cyclohexyl-benzenesulfonamide adopts an L-shaped conformation with a C—S—N—C torsion angle of -77.8(3)°. nih.gov

The orientation of the amine group relative to the phenyl ring is described by the C(2)-C(1)-S-N and C(6)-C(1)-S-N torsion angles, which for this compound are 70.9° and -108.5°, respectively. researchgate.netznaturforsch.com

Table 2: Selected Torsion Angles in this compound and its Derivatives

| Compound | Torsion Angle | Value (°) | Reference |

|---|---|---|---|

| This compound | C(2)-C(1)-S-N | 70.9 | researchgate.netznaturforsch.com |

| This compound | C(6)-C(1)-S-N | -108.5 | researchgate.netznaturforsch.com |

| 4-Bromo-N-(4-bromophenyl)benzenesulfonamide | C1—S1—N1—C7 | 63.2(4) | iucr.orgiucr.org |

| 4-Bromo-N-(4-nitrophenyl)benzenesulfonamide | C1—S1—N1—C7 | -64.2(3) | iucr.org |

| 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | C—S—N—C | 68.4(3) | researchgate.net |

| 4-Bromo-N-cyclohexyl-benzenesulfonamide | C—S—N—C | -77.8(3) | nih.gov |

| N-Benzoyl-2-nitrobenzenesulfonamide | S—N | -63.4(2) | researchgate.netresearchgate.net |

The crystal packing of this compound and its derivatives is governed by a variety of intermolecular interactions, which together create a complex supramolecular architecture. These interactions include strong hydrogen bonds, as well as weaker halogen-halogen and π-π stacking interactions.

Hydrogen bonds, particularly of the N—H⋯O and C—H⋯O types, are dominant features in the crystal structures of these compounds. researchgate.netiucr.org In the crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, intermolecular N—H⋯O and C—H⋯O hydrogen bonds form infinite chains. researchgate.netnih.gov

Similarly, in 4-bromo-N-(4-bromophenyl)benzenesulfonamide, strong N—H⋯O hydrogen bonds create infinite C(4) chains along the researchgate.net direction. iucr.orgiucr.org These chains are further interlinked by C—H⋯O interactions, resulting in a two-dimensional network. iucr.org The crystal structure of 4-bromo-N-(4-fluorophenyl)benzenesulfonamide also features strong N—H⋯O hydrogen bonds, which form one-dimensional C(4) chains. researchgate.net In the dimethylformamide solvate of N-(2-amino-5-cyano-4-methylsulfanyl-6-oxo-1,6-dihydropyrimidin-1-yl)-4-bromobenzenesulfonamide, molecules are linked into ribbons by three classical hydrogen bonds. africaresearchconnects.com

Halogen-halogen interactions, while weaker than hydrogen bonds, play a significant role in the supramolecular assembly. In the crystal structure of 4-bromo-N-(4-bromophenyl)benzenesulfonamide, short Br⋯Br contacts with a distance of 3.5092(8) Å connect adjacent two-dimensional networks, leading to a three-dimensional architecture. iucr.orgiucr.org

In 4-bromo-N-(4-fluorophenyl)benzenesulfonamide, the one-dimensional chains formed by hydrogen bonding are interconnected through short F⋯F contacts of 2.868(4) Å, creating a ribbon-like structure. researchgate.net The bromine atoms can also participate in halogen bonds, influencing the compound's reactivity and biological interactions. rsc.org Studies on related sulfonylhydrazones show that type I Br⋯Br interactions can occur, with a distance of 3.59 Å.

In certain derivatives, π-π stacking interactions contribute to the stability of the crystal lattice. For example, in the crystal structure of N-(2-amino-5-cyano-4-methylsulfanyl-6-oxo-1,6-dihydropyrimidin-1-yl)-4-bromobenzenesulfonamide dimethylformamide monosolvate, centrosymmetrically related chains are stabilized by aromatic π–π stacking interactions, with a centroid–centroid distance of 3.749(3) Å. africaresearchconnects.com In the case of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, antiparallel stacking of the bromophenyl rings is observed with a centroid-to-centroid distance of 4.213 Å. researchgate.netnih.gov

Halogen-Halogen Interactions (e.g., Br⋯Br, F⋯F)

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. For derivatives of this compound, this analysis reveals the nature and significance of non-covalent interactions that dictate the crystal packing.

Similarly, for a metformin (B114582) derivative of 3-bromobenzenesulfonamide, Hirshfeld surface analysis demonstrates that contacts involving hydrogen atoms make the largest contribution to the surface contacts. nih.gov This underscores the importance of hydrogen bonding in the molecular packing of these types of compounds. nih.gov The use of Crystal Explorer program package allows for the generation of high-resolution Hirshfeld surfaces and 2D fingerprint plots from crystallographic information files (CIF), enabling a detailed examination of intermolecular contacts. mkjc.in

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and elucidating the structural details of this compound and its derivatives.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing organic molecules, including this compound and its derivatives. The chemical shifts (δ) in ppm provide valuable information about the electronic environment of the nuclei.

For N-(5-chloro-2-methoxyphenyl)-4-bromobenzenesulfonamide, the ¹H-NMR spectrum shows distinct signals for the aromatic protons. jcsp.org.pk The protons of the para-substituted phenyl ring linked to the sulfamoyl group appear as two doublets at δ 7.62 (d, J = 8.4 Hz, 2H, H-2' and H-6') and 7.55 (d, J = 8.8 Hz, 2H, H-3' and H-5'). jcsp.org.pk The signals for the trisubstituted aniline (B41778) ring and the methoxy (B1213986) group are also clearly resolved. jcsp.org.pk

Theoretical calculations of ¹H and ¹³C NMR chemical shifts using the Gauge-Invariant Atomic Orbital (GIAO) method have been performed for para-halogenated benzenesulfonamides, including the 4-bromo derivative. ahievran.edu.trresearchgate.net These calculated values have shown very good agreement with experimental data, aiding in the precise assignment of spectral signals. ahievran.edu.trresearchgate.net NMR spectroscopy, in conjunction with molecular modeling, has also been employed to study the complexation of a this compound derivative with beta-cyclodextrin, revealing the coexistence of different inclusion complexes. nih.gov

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound Derivatives

| Compound | Solvent | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

| 4-bromo-3-methyl-N-propylbenzenesulfonamide | CDCl₃ | 1.05 (t, 3H, CH₃), 1.60 (m, 2H, CH₂), 3.10 (t, 2H, NHCH₂), 2.40 (s, 3H, Ar-CH₃), 7.50–7.90 (m, 3H, Ar-H) | 11.2 (CH₃), 21.5 (Ar-CH₃), 22.8 (CH₂), 45.9 (NHCH₂), 127–138 (aromatic carbons) |

| N-(5-chloro-2-methoxyphenyl)-4-bromobenzenesulfonamide | - | 7.62 (d, J = 8.4 Hz, 2H), 7.55 (d, J = 8.8 Hz, 2H), 7.51 (d, J = 2.0 Hz, 1H), 7.00 (dd, J = 8.8, 2.4 Hz, 1H), 6.65 (d, J = 8.4 Hz, 1H), 3.64 (s, 3H) | - |

Note: This table presents a selection of reported NMR data and is not exhaustive.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, characteristic absorption bands confirm the presence of the sulfonamide group and other functionalities.

The IR spectrum of N-(5-chloro-2-methoxyphenyl)-4-bromobenzenesulfonamide displays key absorption bands at 3206 cm⁻¹ for the N-H stretching, 3075 cm⁻¹ for aromatic C-H stretching, 1607 cm⁻¹ for aromatic C=C stretching, and a strong band at 1369 cm⁻¹ corresponding to the S=O stretching of the sulfonyl group. jcsp.org.pk In 4-bromo-3-methyl-N-propylbenzenesulfonamide, strong absorptions are observed at 1160 cm⁻¹ (asymmetric S=O stretch) and 1340 cm⁻¹ (symmetric S=O stretch). vulcanchem.com Theoretical studies have also been conducted to calculate the vibrational frequencies of para-halogenated benzenesulfonamides, and the scaled values show good agreement with experimental IR spectra. ahievran.edu.trresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibration | Frequency Range (cm⁻¹) |

| N-H | Stretching | ~3206 |

| Aromatic C-H | Stretching | ~3075 |

| Aromatic C=C | Stretching | ~1607 |

| S=O (Sulfonyl) | Asymmetric Stretching | ~1160 |

| S=O (Sulfonyl) | Symmetric Stretching | ~1340-1369 |

Note: Frequencies are approximate and can vary based on the specific molecular structure and measurement conditions.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS) of N-(5-chloro-2-methoxyphenyl)-4-bromobenzenesulfonamide elucidated its molecular formula as C₁₃H₁₁BrClNO₃S, with a molecular ion peak at m/z 376. jcsp.org.pk The fragmentation pattern provided further structural confirmation, with distinct peaks at m/z 220 for the 4-bromophenylsulfonyl group and at m/z 156 for the 2-methoxy-5-chloroaniline group. jcsp.org.pk High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with high confidence. rsc.org

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry and is a powerful tool for analyzing complex mixtures and identifying compounds in various matrices. nih.gov While EI-MS is a robust technique, it is often more suitable for volatile compounds. nih.gov

The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound, with prominent peaks observed at m/z 155 and 157, corresponding to the bromophenyl fragment, and a peak for the molecular ion at m/z 237. nih.gov

Infrared (IR) Spectroscopy

Computational Chemistry and Theoretical Studies on this compound

Computational chemistry provides valuable insights into the structural, electronic, and spectroscopic properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method for investigating the electronic structure of many-body systems. wikipedia.org It has been successfully applied to study para-halogenated benzenesulfonamides, including this compound. ahievran.edu.trresearchgate.net

DFT calculations, often using the B3LYP exchange-correlation functional, have been employed to optimize the molecular geometry, calculate vibrational frequencies, and predict NMR chemical shifts. ahievran.edu.trresearchgate.netetprogram.org The calculated geometric parameters for this compound and its analogs have been found to be consistent with X-ray crystal structures. ahievran.edu.trresearchgate.net Furthermore, the calculated vibrational frequencies and NMR chemical shifts show very good agreement with experimental data, aiding in the interpretation of spectroscopic results. ahievran.edu.trresearchgate.net These theoretical studies also allow for the investigation of substituent effects on the characteristic properties of benzenesulfonamides. ahievran.edu.trresearchgate.net

Hartree-Fock (HF) Calculations

Hartree-Fock (HF) calculations, a foundational ab initio quantum chemistry method, have been utilized to investigate the structural properties of this compound. ahievran.edu.trresearchgate.net This method, also known as the self-consistent field approximation, treats each electron as moving in the average electrostatic field of all other electrons, providing a baseline understanding of the molecular structure. uni-osnabrueck.depsicode.org

In a comparative study of para-halogenated benzenesulfonamides, HF and Density Functional Theory (DFT) methods were employed to optimize the molecular geometry. ahievran.edu.trresearchgate.net The calculations were initiated from atomic positions determined by X-ray crystallography. ahievran.edu.tr The results showed that the HF method, particularly for parameters like S-O bond lengths, predicted values that were in good agreement with experimental data. ahievran.edu.tr However, it was also noted that HF calculations, like DFT, tend to overestimate C-H and N-H bond lengths compared to experimental values derived from X-ray diffraction. ahievran.edu.tr

The optimized geometric parameters, such as bond lengths and angles for this compound, were calculated using the HF method with a 6-311++G(d,p) basis set. ahievran.edu.tr These theoretical calculations confirmed a C_s point group symmetry for the molecule, assuming a planar structure. ahievran.edu.tr While providing valuable insights, the HF method does not fully account for electron correlation, which can be a limitation for achieving high accuracy for all molecular properties. researchgate.netquora.com More advanced methods are often required for a more complete understanding.

Table 1: Selected Optimized Geometrical Parameters of this compound using HF and B3LYP Methods ahievran.edu.tr

| Parameter | Bond/Angle | HF/6-311++G(d,p) | B3LYP/6-311++G(d,p) | Experimental (X-ray) researchgate.net |

| Bond Length (Å) | C-Br | 1.890 | 1.916 | 1.902 |

| C-S | 1.765 | 1.782 | 1.763 | |

| S-N | 1.637 | 1.669 | 1.624 | |

| S=O (avg) | 1.421 | 1.450 | 1.428 | |

| C-C (avg) | 1.384 | 1.393 | 1.381 | |

| Bond Angle (°) | C-S-N | 107.5 | 107.2 | 108.9 |

| O-S-O | 121.2 | 120.3 | 119.2 | |

| C(2)-C(1)-S | 120.5 | 120.5 | 120.7 |

Note: Atom numbering as per the source publication. ahievran.edu.tr This table presents a selection of data for comparative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their complexes over time. nih.govpeerj.com These simulations have been applied to derivatives and complexes of this compound to understand their stability and interaction mechanisms, particularly in biological contexts. mdpi.comrsc.org

For instance, MD simulations were performed on a novel benzenesulfonamide (B165840) derivative designed as a carbonic anhydrase IX (CA IX) inhibitor. rsc.org A 100 ns simulation confirmed the stable binding of the designed compound within the active site of the enzyme. Analysis of the simulation trajectory, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), provided insights into the structural stability of the protein-ligand complex. rsc.org Similarly, MD simulations of other sulfonamide derivatives targeting human carbonic anhydrase IX have been used to validate docking results and analyze the stability of interactions with key active site residues. rsc.org

In another study, MD simulations were conducted on complexes of sulfonamides with triose phosphate (B84403) isomerase (TPI), a potential antimalarial drug target. peerj.com These simulations, running for up to 500 ns, helped to characterize the binding sites and interaction energies. The molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) method was used to estimate the binding free energies from the simulation snapshots, revealing that van der Waals interactions and non-polar solvation energies were key contributors to the binding affinity. peerj.com Such studies demonstrate the utility of MD simulations in elucidating the dynamic nature of ligand-receptor interactions, which is crucial for rational drug design. peerj.commdpi.com

Quantum Mechanics (SQM) Methods for Vibrational Frequencies

The vibrational frequencies of this compound have been investigated using Scaled Quantum Mechanics (SQM). ahievran.edu.trresearchgate.net This method involves scaling the harmonic vibrational frequencies calculated from quantum chemical methods, such as HF or DFT, to better match experimental frequencies observed in FT-IR and FT-Raman spectra. ahievran.edu.trresearchgate.net The scaling compensates for the approximations inherent in the theoretical models, such as the neglect of anharmonicity and basis set deficiencies. ahievran.edu.trscirp.org

For this compound, vibrational frequencies were calculated using both HF and DFT (B3LYP) methods with the 6-311++G(d,p) basis set. ahievran.edu.tr The calculated harmonic frequencies were then scaled using specific scaling factors (e.g., 0.9051 for HF/6-311++G(d,p)). ahievran.edu.tr A complete assignment of the 45 fundamental vibrational modes was performed based on the Total Energy Distribution (TED), which characterizes the contribution of individual internal coordinates to each normal mode. ahievran.edu.trresearchgate.net

The results showed very good agreement between the scaled theoretical frequencies and the experimental data, allowing for a detailed assignment of the vibrational spectra. ahievran.edu.trresearchgate.net For example, the symmetric and antisymmetric SO2 stretching modes, which are characteristic of sulfonamides, were identified and compared with experimental values. The study highlighted the influence of the bromine substituent on the vibrational bands of the benzenesulfonamide scaffold. ahievran.edu.tr

Table 2: Comparison of Experimental and Scaled Calculated Vibrational Frequencies (cm⁻¹) for Selected Modes of this compound ahievran.edu.tr

| Vibrational Mode | Experimental (FT-IR) | Calculated (B3LYP, Scaled) | Calculated (HF, Scaled) | Assignment (based on TED) |

| NH₂ antisymmetric stretching | 3353 | 3379 | 3385 | νas(NH₂) |

| NH₂ symmetric stretching | 3266 | 3278 | 3280 | νs(NH₂) |

| SO₂ antisymmetric stretching | 1332 | 1374 | 1380 | νas(SO₂) |

| SO₂ symmetric stretching | 1157 | 1183 | 1188 | νs(SO₂) |

| C-S stretching | 735 | 740 | 742 | ν(C-S) |

| C-Br stretching | 620 | 618 | 621 | ν(C-Br) |

Note: Frequencies are in cm⁻¹. The scaling factors used were 0.9614 for B3LYP and 0.9051 for HF with the 6-311++G(d,p) basis set. ahievran.edu.tr

Gauge-Invariant Atomic Orbital (GIAO) Method for NMR Chemical Shifts

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used theoretical approach for calculating NMR shielding tensors and, consequently, chemical shifts. gaussian.comcomp-gag.org This method has been successfully applied to this compound and related compounds to predict ¹H and ¹³C NMR chemical shifts. ahievran.edu.trresearchgate.net

In a comprehensive study, the ¹H and ¹³C NMR chemical shifts for this compound were calculated using the GIAO method at both the HF and DFT (B3LYP) levels of theory with the 6-311++G(d,p) basis set. ahievran.edu.tr The calculations were performed on the optimized molecular geometry, and the results were compared with available experimental data. ahievran.edu.trresearchgate.net The theoretical chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental spectra. modgraph.co.uk

The study found a very good agreement between the observed and calculated chemical shifts, validating the accuracy of the GIAO method for this class of compounds. ahievran.edu.tr Such calculations are invaluable for assigning the signals in experimental NMR spectra and for understanding how the electronic environment of each nucleus is affected by substituents. The reliability of GIAO calculations can be high, with potential deviations for ¹H shifts around ±0.35 ppm and for ¹³C shifts around ±6.05 ppm, depending on the computational level. nih.gov

Table 3: Experimental and GIAO-Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound ahievran.edu.tr

| Atom | Experimental (ppm) | Calculated (B3LYP) (ppm) | Calculated (HF) (ppm) |

| ¹³C NMR | |||

| C1 | 142.9 | 147.2 | 145.9 |

| C2, C6 | 128.8 | 131.5 | 130.6 |

| C3, C5 | 132.5 | 135.0 | 134.1 |

| C4 | 126.3 | 128.9 | 128.1 |

| ¹H NMR | |||

| H2, H6 | 7.82 | 8.01 | 8.15 |

| H3, H5 | 7.76 | 7.92 | 8.05 |

| NH₂ | 7.20 | 7.35 | 7.41 |

Note: Atom numbering as per the source publication. ahievran.edu.tr Calculations were performed with the GIAO method and the 6-311++G(d,p) basis set in DMSO solvent.

Molecular Docking Studies of this compound and Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.comimist.ma This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interaction. Derivatives of this compound have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors of various enzymes.

Molecular docking simulations provide an estimation of the binding affinity, often expressed as a binding energy or docking score, which indicates the strength of the interaction between the ligand and the protein's active site. rsc.org For derivatives of this compound, these studies have focused on targets like carbonic anhydrase (CA), a key enzyme in many physiological processes. rsc.orgrsc.org

In one study, novel benzenesulfonamide derivatives were docked into the active site of human carbonic anhydrase IX (CA IX), a tumor-associated isozyme. rsc.org The results revealed that the most active compounds formed key interactions with the zinc ion in the active site via their sulfonamide group, a hallmark of CA inhibitors. Additional hydrogen bonds and hydrophobic interactions with active site residues like Gln92, His68, and Thr200 were identified, which contributed to the high binding affinity. rsc.orgrsc.org The calculated binding energies correlated well with the experimentally determined inhibitory activity. For example, a designed compound showed a binding energy of -9.2 kcal/mol, suggesting strong inhibition. rsc.org These analyses help to rationalize the structure-activity relationships and guide the design of more potent and selective inhibitors. mdpi.com

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and toxicological properties of drug candidates. While specific ADMET prediction data for this compound itself is not detailed in the provided context, the principles are widely applied to its derivatives in drug design studies.

Computational tools are used to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. These predictions are based on the molecular structure of the compound and are often guided by established rules, such as Lipinski's rule of five, and quantitative structure-activity relationship (QSAR) models. For example, in studies involving benzenesulfonamide derivatives as potential anticancer agents, in silico models would be used to filter out compounds with predicted poor ADMET profiles, thereby reducing the likelihood of late-stage failures in the drug development pipeline. rsc.orgrsc.org This computational pre-screening helps to prioritize compounds with a higher probability of success for further experimental investigation.

Medicinal Chemistry and Biological Activity of 4 Bromobenzenesulfonamide and Its Analogs

Antimicrobial Properties

The sulfonamide functional group is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide range of activities including antibacterial, antifungal, and anti-biofilm properties. iucr.orgiucr.org The introduction of a bromine atom to the benzenesulfonamide (B165840) scaffold is often explored to enhance these antimicrobial effects.

Antibacterial Activity (Gram-positive and Gram-negative bacteria)

Derivatives of 4-bromobenzenesulfonamide have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. asianpubs.orgjcsp.org.pk The effectiveness of these compounds is often influenced by the nature of the substituents attached to the sulfonamide nitrogen.

For instance, a series of N-(5-chloro-2-methoxyphenyl)aryl sulfonamides, including the 4-bromo derivative, were synthesized and evaluated for their in vitro antibacterial activity. jcsp.org.pk Several of these compounds exhibited moderate to good activity against both types of bacteria, with some showing activity comparable to the standard drug ciprofloxacin. jcsp.org.pk Specifically, compounds with certain substitutions were found to be active against both Gram-positive strains, while the N-(5-chloro-2-methoxyphenyl)-4-bromobenzenesulfonamide was active against all tested Gram-negative bacterial strains. jcsp.org.pk

The antibacterial action of sulfonamides is often attributed to their ability to interfere with the metabolic pathways of bacteria. jcsp.org.pk Schiff base metal complexes derived from this compound have also been investigated. A Schiff base formed from 5-chloro-2-hydroxybenzaldehyde and this compound, and its metal complexes (Cu, Co, Ni, and Zn), were tested against Gram-positive and Gram-negative bacteria. The study found that the metal complexes exhibited higher antibacterial activity than the parent Schiff base, suggesting that chelation can enhance the biological activity. asianpubs.org

Furthermore, the incorporation of a this compound moiety into other heterocyclic structures, such as phthalazine-tetrazoles, has been explored to develop novel antibacterial agents. aelsindia.com While a broad range of biological activities are associated with sulfonamides, the specific antibacterial efficacy can be significantly altered by structural modifications. iucr.orgiucr.orgjcsp.org.pk

Table 1: Antibacterial Activity of Selected this compound Analogs

| Compound/Analog | Bacterial Strain(s) | Activity | Reference |

| N-(5-chloro-2-methoxyphenyl)-4-bromobenzenesulfonamide | Gram-negative bacteria | Active | jcsp.org.pk |

| Schiff base metal complexes of this compound | Gram-positive and Gram-negative bacteria | Higher activity than Schiff base | asianpubs.org |

| Benzenesulfonamidefluoroquinolones (BSFQs) | Gram-positive strains | Shifted activity from Gram-negative to Gram-positive | |

| 4-Thiazolone-based benzenesulfonamides (4e, 4g, 4h) | S. aureus | Significant inhibition | rsc.org |

This table is for illustrative purposes and does not represent an exhaustive list of all tested compounds.

Antifungal Activity

The this compound scaffold has also been utilized in the development of antifungal agents. iucr.orgiucr.org The presence of the bromine atom is believed to contribute to the antifungal properties of these compounds.

A novel series of coumarin (B35378) 7-carboxamide/sulfonamide derivatives were synthesized, including compounds bearing the this compound moiety. mdpi.com Several of these compounds were screened for their in vitro antifungal activity against various fungal strains. Notably, some of the synthesized coumarin-sulfonamide hybrids demonstrated significant antifungal activity. For example, compounds 6d , 6e , 6q , and 6r showed considerable control against Botrytis cinerea, with inhibition rates of 71.1%, 68.2%, 78.2%, and 81.6%, respectively, which were comparable to the positive control, Osthole (81.1%). mdpi.com

The general structure of these active compounds involves the this compound group linked to a coumarin core, indicating that this combination of pharmacophores can lead to potent antifungal agents.

Anti-biofilm Activity

Biofilm formation is a significant factor in bacterial persistence and resistance to antimicrobial agents. chiet.edu.eg Research has shown that some coumarin derivatives can inhibit biofilm formation in various bacteria, including Staphylococcus aureus and Escherichia coli. chiet.edu.eg

In a study investigating new benzenesulfonamide derivatives, several compounds were evaluated for their anti-biofilm activities. rsc.org Analogs 4g and 4h , which are 4-thiazolone-based benzenesulfonamides, demonstrated potential anti-biofilm inhibition of 79.46% and 77.52% against Klebsiella pneumoniae. rsc.org This suggests that the benzenesulfonamide scaffold, when appropriately functionalized, can be a valuable component in the design of agents that target bacterial biofilms.

Mechanisms of Antimicrobial Action (e.g., Folic Acid Synthesis Inhibition)

The primary mechanism of antimicrobial action for sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid. researchgate.netnumberanalytics.com Bacteria require folic acid for the synthesis of nucleic acids and certain amino acids, which are vital for their growth and replication. numberanalytics.comnih.gov

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. nih.govresearchgate.net Due to this structural similarity, sulfonamides can bind to the active site of DHPS, preventing PABA from binding and thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. nih.govresearchgate.net This inhibition of folic acid synthesis ultimately leads to a bacteriostatic effect, meaning it inhibits bacterial growth and reproduction rather than directly killing the bacteria. researchgate.netnumberanalytics.com This allows the host's immune system to clear the infection. numberanalytics.com

Anticancer and Antitumor Activities

The this compound moiety has been incorporated into various molecular frameworks to develop novel anticancer and antitumor agents. iucr.orgiucr.orgnih.gov These compounds often exert their effects through mechanisms such as enzyme inhibition.

For instance, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were designed and synthesized as potential V600EBRAF inhibitors. nih.gov In this series, the presence of a bromo group on the benzenesulfonamide ring was investigated. While compounds with smaller electron-withdrawing groups like fluoro and chloro showed enhanced activity, the bulkier bromo-substituted analog exhibited lower activity in some assays. nih.gov However, in other contexts, the this compound scaffold has been part of molecules showing significant cytotoxic effects.

Carbonic Anhydrase Inhibition (CA IX and CA II)

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. rsc.org Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in many hypoxic tumors and are considered well-established antitumor targets. nih.gov Their inhibition can lead to a disruption of the pH balance in tumor cells, inducing apoptosis. In contrast, CA II is a ubiquitous cytosolic isoform, and its inhibition is often considered an off-target effect that can lead to undesirable side effects. mdpi.com

Sulfonamides are a well-known class of CA inhibitors. a2bchem.com The primary sulfonamide group (-SO2NH2) is a key zinc-binding group that interacts with the zinc ion in the active site of the enzyme. nih.gov Derivatives of this compound have been extensively studied as inhibitors of various CA isoforms.

In one study, a series of 4-thiazolone-based benzenesulfonamides were synthesized and evaluated for their inhibitory activity against CA IX and CA II. rsc.org The results showed that several of the synthesized compounds were potent and selective inhibitors of the tumor-associated CA IX over the cytosolic CA II. For example, compound 4e displayed significant inhibitory activity against CA IX. rsc.org Molecular docking studies revealed that these compounds bind to the active site of CA IX, with the sulfonamide group coordinating to the zinc ion and other parts of the molecule forming favorable interactions with the surrounding amino acid residues. rsc.org

Another study focused on developing membrane-impermeant CA inhibitors to selectively target extracellular CA isoforms like CA IX. nih.gov While this compound itself was used as a starting material in the synthesis of more complex inhibitors, the resulting derivatives showed potent inhibition of hCAs II, IX, and XII. nih.gov

The development of dual-target inhibitors has also been an area of interest. For example, novel pyrrole (B145914) and indole (B1671886) derivatives incorporating a 4-sulfonamidophenyl group were synthesized and shown to be potent inhibitors of hCA XII. unicatt.it These compounds were also found to suppress the Wnt/β-catenin signaling pathway, another important target in cancer therapy. unicatt.it

Table 2: Carbonic Anhydrase Inhibition by this compound Analogs

| Compound/Analog Class | Target Isoform(s) | Key Findings | Reference(s) |

| 4-Thiazolone-based benzenesulfonamides | CA IX, CA II | Selective inhibition of tumor-associated CA IX over cytosolic CA II. | rsc.org |

| Sulfonamide-berberine derivatives | hCA IX, hCA XII, hCA II | Single-digit to subnanomolar inhibition of hCA IX; potent inhibition of hCA XII. | nih.gov |

| Pyrrole and indole derivatives with a 4-sulfonamidophenyl group | hCA XII | Potent inhibition of hCA XII and dual targeting of the Wnt/β-catenin pathway. | unicatt.it |

| Benzenesulfonamide derivatives with sulfonic acid tails | hCA II, hCA IX, hCA XII | Potent inhibition of hCA II, IX, and XII, with some derivatives showing selectivity for the tumor-associated isoforms. | nih.gov |

This table provides a summary of findings and is not an exhaustive list of all research in this area.

BRAF Inhibitory Effects

The sulfonamide moiety is a critical component in the design of BRAF inhibitors. nih.gov In the quest for new anticancer agents, researchers have synthesized various series of compounds containing the sulfonamide group that have shown significant inhibitory activity against V600E-mutated BRAF (V600EBRAF), wild-type BRAF, and CRAF. nih.gov

One study focused on creating new sulfonamide derivatives linked to a pyrimidinylbenzimidazole scaffold. The most potent compound from this series, 12l , demonstrated an IC₅₀ value of 0.49 µM against V600EBRAF. nih.gov Other promising compounds, 12i and 12e , had IC₅₀ values of 0.53 µM and 0.62 µM, respectively. nih.gov These compounds were found to be more active against V600EBRAF compared to wild-type BRAF and CRAF. nih.gov

When tested on the NCI 60 cancer cell line panel, compound 12e showed broad-spectrum activity against multiple cell lines. nih.gov Notably, compounds 12l , 12i , and 12e exhibited the highest activity on both SK-MEL-5 and A375 melanoma cell lines. nih.gov Further investigation into the mechanism of action revealed that compound 12e caused cell cycle arrest in the G1 and S phases. nih.gov

Table 1: BRAF Inhibitory Activity of Selected this compound Analogs

| Compound | V600EBRAF IC₅₀ (µM) |

|---|---|

| 12l | 0.49 |

| 12i | 0.53 |

| 12e | 0.62 |

Data sourced from a study on new 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives. nih.gov

Topoisomerase II Inhibition

Bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial drugs. mdpi.comgoogle.com This enzyme is essential for bacterial DNA replication, transcription, and repair. mdpi.com Compounds that inhibit bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, have the potential to be effective antibacterial agents. google.com The development of resistance to existing drugs like quinolones, primarily through mutations in DNA gyrase and topoisomerase IV, necessitates the search for new inhibitors. google.com

In this context, pyrimidine (B1678525) derivatives have been investigated for their potential to target DNA gyrase. mdpi.com One research effort involved the synthesis of pyrimidine derivatives designed to inhibit this bacterial enzyme. mdpi.com A specific synthetic route involved the Buchwald–Hartwig coupling of this compound with a pyrimidine intermediate to create a sulfonamide-pyrimidine derivative, which was then further modified. mdpi.com This highlights the use of the this compound moiety in the development of potential topoisomerase II inhibitors.

Anti-inflammatory and Analgesic Potential

Sulfonamide derivatives have been recognized for their anti-inflammatory and analgesic properties. juniperpublishers.comaelsindia.com Research has shown that various synthesized compounds incorporating the sulfonamide core exhibit these activities. juniperpublishers.comaelsindia.com For instance, a series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized and evaluated for their anti-inflammatory and analgesic effects. researchgate.net One compound from this series, 1a , demonstrated notable anti-inflammatory and analgesic activities without causing significant tissue damage to the liver, kidney, colon, or brain when compared to controls. researchgate.net

The anti-inflammatory potential of sulfonamides is also linked to the inhibition of enzymes like lipoxygenase. researchgate.net In one study, newly synthesized N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides were evaluated for their enzyme inhibitory activities. researchgate.net Molecular docking studies were also performed to understand the binding modes of these compounds with enzymes such as lipoxygenase (LOX). researchgate.net

Anticonvulsant Activity of N-Alkyl-4-bromobenzenesulfonamides

The anticonvulsant properties of N-alkyl-4-bromobenzenesulfonamides have been a subject of investigation. acs.org Studies have explored how the structural modifications of these compounds influence their anticonvulsant effects. A pharmacophore model for anticonvulsant agents often includes a lipophilic aryl ring, an electron donor, and a hydrogen-bonding domain. ijpsonline.com

Research has shown that the presence of a lipophilic aryl ring with substituents like chloro or bromo is often considered essential for anticonvulsant activity. ijpsonline.com In a study of 4-(4-substituted aryl) semicarbazones, compounds with a distal alkyl chain showed significant anticonvulsant activity. ijpsonline.com For example, compound 7 was found to be as potent as carbamazepine (B1668303) in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. ijpsonline.com

Another study on (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone (B1245722) derivatives found that compounds with electron-withdrawing groups like fluoro, chloro, and nitro on the phenyl ring exhibited the most promising anticonvulsant activity. ijper.org Specifically, compounds 4a , 4e , and 4f were identified as having potent anticonvulsant effects. ijper.org The replacement of a bromine atom with chlorine or fluorine was observed to decrease the anticonvulsant activity. ijper.org

The metabolism of N-alkyl-4-bromobenzenesulfonamides in mice has also been studied to understand its correlation with their anticonvulsant activity. acs.org

Table 2: Anticonvulsant Activity of Selected Semicarbazone Derivatives

| Compound | MES Test (Dose) | scPTZ Test (Dose) |

|---|---|---|

| 4 | 100 mg/kg | 100 mg/kg |

| 7 | 100 mg/kg | 100 mg/kg |

| 8 | 100 mg/kg | - |

| 1 | 300 mg/kg | - |

| 2 | 300 mg/kg | - |

| 5 | 300 mg/kg | 100 mg/kg |

| 9 | 300 mg/kg | 100 mg/kg |

| 10 | 300 mg/kg | 100 mg/kg |

Data adapted from a study on 4-(4-substituted aryl) semicarbazones. ijpsonline.com

Antiviral Activities (e.g., Anti-HIV, Anti-Hepatitis)

The sulfonamide moiety is a versatile pharmacophore that has been incorporated into compounds with a broad spectrum of antiviral activities, including against HIV and hepatitis viruses. iucr.orgjuniperpublishers.comiucr.org Research has demonstrated that derivatives of this compound can exhibit significant antiviral potential. iucr.orgiucr.org

For instance, some sulfonamide derivatives have been synthesized and evaluated as HIV protease inhibitors, with certain compounds showing sub-nanomolar inhibitory potency against wild-type HIV protease. In the context of anti-hepatitis activity, the drug Dasabuvir, which contains a sulfonamide group, is used to treat Hepatitis C. juniperpublishers.com Additionally, studies have reported on the synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. juniperpublishers.com

A recent study focused on novel triazine sulfonamides, with compound 3a demonstrating potent antiviral activity against SARS-CoV-2, having an IC₅₀ of 2.378 µM, which is more potent than the antiviral drug remdesivir (B604916) (IC₅₀ = 10.11 µM). researchgate.net

Antitubercular Activity

Sulfonamides have been reported to possess antitubercular properties. iucr.orgiucr.org The this compound structure has been utilized in the synthesis of compounds with potential activity against Mycobacterium tuberculosis.

One study described the synthesis of N-(4-(1H-tetrazol-5-yl)phthalazin-1-yl)-4-bromobenzenesulfonamide, indicating the exploration of this chemical space for antitubercular agents. aelsindia.com Another research effort focused on pyrimidine derivatives and identified drug candidate 24 as having potent activity against both the H37Ra and H37Rv strains of tuberculosis, as well as clinical drug-resistant variants, with MIC values ranging from 0.5 to 1.0 μg/mL. mdpi.com

Enzyme Inhibition Studies

Derivatives of this compound are subjects of extensive enzyme inhibition studies, targeting a variety of enzymes implicated in different diseases. juniperpublishers.comresearchgate.net

Cholinesterase Inhibition: In the search for treatments for Alzheimer's disease, new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides were synthesized. researchgate.net Several of these compounds showed promising in vitro inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Similarly, a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were evaluated, with compounds 5l , 5n , 5g , 5j , and 5h exhibiting excellent AChE inhibition. juniperpublishers.com

α-Glucosidase Inhibition: The same series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides was also tested for α-glucosidase inhibition, which is relevant for managing diabetes. juniperpublishers.com Compounds 5h , 5j , 5c , 5d , and 5l were found to be potent inhibitors of this enzyme. juniperpublishers.com

Carbonic Anhydrase Inhibition: Sulfonamides are well-known inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes. juniperpublishers.com Some benzenesulfonamide derivatives have shown significant inhibitory effects against CA IX, an isoform associated with cancer, with high selectivity over CA II. rsc.org For example, compounds 4e , 4g , and 4h displayed excellent inhibition of CA IX with IC₅₀ values ranging from 10.93 to 25.06 nM. rsc.org

Carboxylesterase Inhibition: A selective inhibitor of human intestinal carboxylesterase (hiCE), N,N'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(this compound) (876 ), has been utilized in studies to understand the activation of the anticancer prodrug CPT-11. nih.gov

Table 3: Enzyme Inhibitory Activity of Selected this compound Analogs

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 5l | Acetylcholinesterase | 52.63 ± 0.14 |

| 5n | Acetylcholinesterase | 82.75 ± 0.16 |

| 5g | Acetylcholinesterase | 92.13 ± 0.15 |

| 5h | α-Glucosidase | 57.38 ± 0.19 |

| 5j | α-Glucosidase | 123.36 ± 0.19 |

| 4e | Carbonic Anhydrase IX | 0.01093 |

| 4g | Carbonic Anhydrase IX | - |

| 4h | Carbonic Anhydrase IX | - |

Data compiled from studies on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides and benzenesulfonamide derivatives. juniperpublishers.comrsc.org

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing Alzheimer's disease. nih.goveco-vector.com Derivatives of this compound have been investigated as potential inhibitors of these crucial enzymes.

In one study, a series of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides were synthesized and screened for their inhibitory activity against both AChE and BChE. researchgate.net The results indicated that these molecules are effective inhibitors of cholinesterase enzymes. Specifically, compound 3c , an N-substituted derivative, was an effective inhibitor of AChE. Another derivative, 3d , showed notable activity against BChE. researchgate.net Conversely, the derivative 3f was found to be inactive against both enzymes, highlighting the specific structural requirements for inhibition. researchgate.net Some related derivatives have also been reported to exhibit weak to moderate inhibition of AChE.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Standard (Eserine) IC₅₀ (µM) |

|---|---|---|---|

| 3c | AChE | 82.93 ± 0.15 | 0.04 ± 0.0001 |

| 3d | BChE | 45.65 ± 0.48 | 0.85 ± 0.00 |

α-Glucosidase Inhibition

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates, thereby reducing the impact of carbohydrates on blood sugar levels. nih.gov The this compound framework has been utilized to develop potent α-glucosidase inhibitors.

A study involving N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides identified several derivatives as moderate inhibitors of the α-glucosidase enzyme. researchgate.net Within this series, molecule 5m was distinguished as the most active inhibitor. researchgate.net The inhibitory potential of these sulfonamide derivatives underscores their potential as candidates for managing type 2 diabetes mellitus.

| Compound | Target Enzyme | IC₅₀ (µmol/L) |

|---|---|---|

| 5m | α-Glucosidase | 19.41 ± 0.55 |

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOX) are enzymes that play a significant role in inflammatory processes. Inhibiting these enzymes is a key strategy in the development of anti-inflammatory drugs. Several analogs of this compound have demonstrated promising LOX inhibitory activity.

In a series of synthesized N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides, molecules 5e and 5j were found to have good lipoxygenase inhibition activity. researchgate.net Similarly, studies on structurally related N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides also identified compounds with decent inhibition against lipoxygenase, though their potential was considered weaker than the reference standard, Baicalein. nih.gov

| Compound Series | Derivative | IC₅₀ (µmol/L or mM) | Source |

|---|---|---|---|

| N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides | 5e | 132.21 ± 0.73 µmol/L | researchgate.net |

| 5j | 133.33 ± 0.87 µmol/L | researchgate.net | |

| N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides | 5c | 85.79 ± 0.48 mM | nih.gov |

| 5e | 89.32 ± 0.34 mM | nih.gov |

Metabolite Studies (e.g., Metabolite of Ebrotidine)

Beyond its use as a synthetic building block, this compound is a known human metabolite of the drug Ebrotidine. nih.govsigmaaldrich.comchemicalbook.com Ebrotidine is a H2-receptor antagonist known for its gastroprotective properties. nih.govimpurity.com

Metabolic studies have confirmed the presence of this compound in human urine following the administration of Ebrotidine. nih.gov A proposed metabolic pathway for Ebrotidine identified this compound as one of its key metabolites. nih.gov The identification and characterization of this metabolite in human urine were accomplished using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with spectroscopic methods like FT-IR, 1H NMR, and mass spectrometry. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives